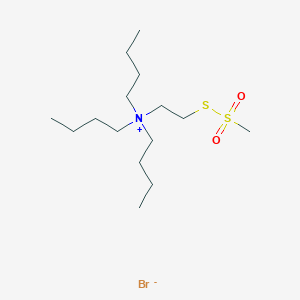![molecular formula C11H19NO2 B13852488 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide is a chemical compound with the molecular formula C11H19NO2. It is a derivative of bicyclo[2.2.2]octane, a structure characterized by a three-dimensional cage-like arrangement of carbon atoms. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane, which is commercially available or can be synthesized through known methods.
Carboxylation: The carboxylic acid group is introduced at the 1-position through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Amidation: The final step involves the conversion of the carboxylic acid to its methylamide derivative using reagents such as methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 4-Carboxybicyclo[2.2.2]octane-1-carboxylic Acid Methylamide
Reduction: 4-Hydroxymethylbicyclo[2.2.2]octane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Uniqueness
4-Hydroxymethylbicyclo[222]octane-1-carboxylic Acid Methylamide is unique due to the presence of both hydroxymethyl and carboxylic acid methylamide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-N-methylbicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C11H19NO2/c1-12-9(14)11-5-2-10(8-13,3-6-11)4-7-11/h13H,2-8H2,1H3,(H,12,14) |
Clé InChI |
MCTBYFWXLHGJEZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C12CCC(CC1)(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


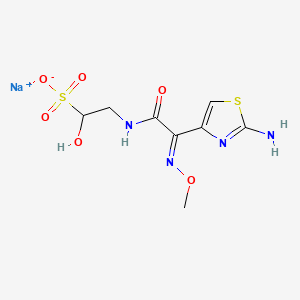

![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
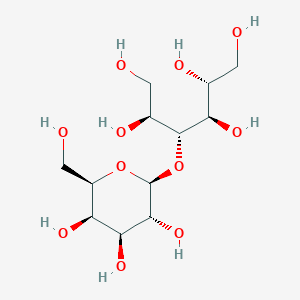
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
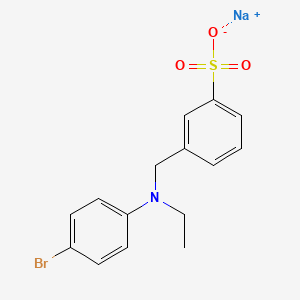
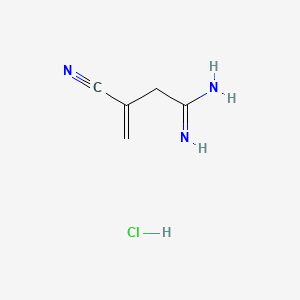
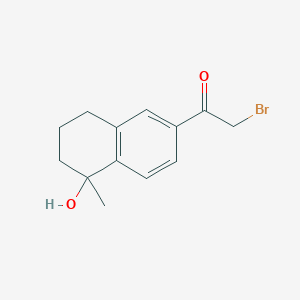
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
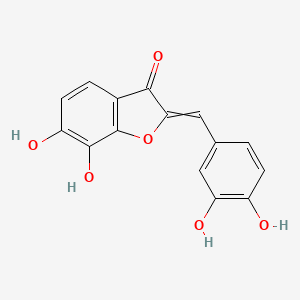
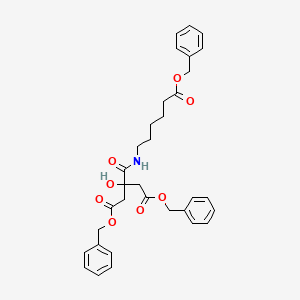
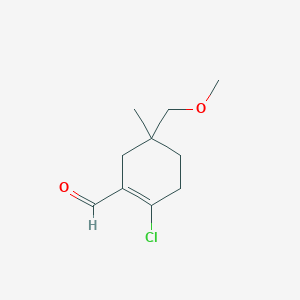
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
